

In-depth Technical Guide on the Safety and Toxicity Profile of Bilaid B1

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Executive Summary

This document outlines the available safety and toxicity data for the research compound **Bilaid B1**. Following a comprehensive review of publicly accessible scientific literature and safety data repositories, it has been determined that there is a significant lack of specific toxicological and pharmacological information for **Bilaid B1**. The information that is available primarily pertains to its chemical identity and its classification as a tetrapeptide. This guide will summarize the limited existing information and highlight the data gaps that preclude a full safety and toxicity assessment.

Chemical Identity

Bilaid B1 is a tetrapeptide with the following chemical identifiers:

| Identifier | Value |
|-------------------|---|
| Chemical Name | L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide |
| Molecular Formula | C28H39N5O5 |
| Molecular Weight | 525.64 g/mol |
| CAS Number | 2393866-07-2 |



This compound is available commercially from suppliers of research chemicals, who specify that it is intended for laboratory research use only and is not for medical or consumer applications.[1]

Safety and Toxicity Profile

A thorough search of scientific databases and safety literature revealed no specific studies on the safety, toxicity, pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) profile of **Bilaid B1**. Standard safety data sheets (SDS) that are publicly available are generic and do not contain specific toxicological data derived from experimental studies.

The absence of this critical information means that key toxicological parameters have not been established. These include:

- LD50 (Median Lethal Dose): No data available.
- NOAEL (No-Observed-Adverse-Effect Level): No data available.
- Organ-specific toxicity: No data available.
- Carcinogenicity, mutagenicity, and teratogenicity: No data available.

Potential Mechanism of Action and Related Compounds

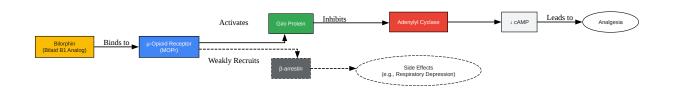
While no direct studies on the mechanism of action of **Bilaid B1** are available, research into a class of related tetrapeptides, termed "bilaids," provides some context. These compounds were isolated from an Australian estuarine fungus of the Penicillium species. This research led to the development of a synthetic analog, bilorphin, which has been identified as a potent and selective agonist of the μ -opioid receptor.[2]

Bilorphin is noted for its G protein bias, meaning it preferentially activates G protein signaling pathways over β -arrestin pathways.[2] This is a significant area of research in the development of new analgesics, as G protein-biased μ -opioid agonists are hypothesized to have a reduced side-effect profile (e.g., less respiratory depression and constipation) compared to traditional opioids.[2]



Signaling Pathway of Related Compound (Bilorphin)

The proposed signaling pathway for bilorphin, a related μ -opioid receptor agonist, is depicted below. It is crucial to note that this pathway has not been experimentally confirmed for **Bilaid B1** itself.



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Caption: Proposed G protein-biased signaling of bilorphin at the μ -opioid receptor.

Experimental Protocols

Due to the absence of published safety and toxicity studies for **Bilaid B1**, there are no specific experimental protocols to report.

Conclusion and Data Gaps

The safety and toxicity profile of **Bilaid B1** remains uncharacterized in the public domain. While its chemical structure is known, there is a complete lack of empirical data regarding its effects in biological systems. The only available context comes from research on related tetrapeptides, which suggests a potential interaction with the μ -opioid receptor. However, this is an extrapolation and has not been confirmed for **Bilaid B1**.

For researchers and drug development professionals, this signifies that any work with **Bilaid B1** should be conducted with a high degree of caution, assuming the compound is potentially hazardous in the absence of data to the contrary. Standard laboratory safety protocols for handling compounds of unknown toxicity should be strictly followed. A comprehensive



toxicological evaluation, including in vitro and in vivo studies, would be required to establish a safety profile for **Bilaid B1**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. appchemical.com [appchemical.com]
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